HDAC6-IN-3f
Description
Overview of Histone Deacetylases (HDACs) and Epigenetic Regulation
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. mdpi.comwikipedia.org The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is crucial for regulating gene expression and is fundamental to many cellular processes. mdpi.com The HDAC family in humans is divided into four classes based on their homology to yeast proteins. mdpi.com Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. wikipedia.orgnih.govacs.org
Unique Structural and Functional Characteristics of HDAC6
HDAC6, a member of the class IIb HDACs, possesses several features that distinguish it from other HDACs. tandfonline.comresearchgate.net It is primarily located in the cytoplasm and acts on non-histone substrates. tandfonline.comresearchgate.net
Unlike most other HDACs that are found in the nucleus, HDAC6 is predominantly a cytoplasmic protein. tandfonline.comresearchgate.net This localization is facilitated by a nuclear export signal and a stable cytoplasmic anchor region known as the SE14 domain. mdpi.comresearchgate.netmedsci.org This cytoplasmic residency allows HDAC6 to interact with a unique set of proteins involved in various cellular functions outside of direct chromatin modulation. researchgate.netmedsci.org
A defining feature of HDAC6 is the presence of two functional catalytic domains, CD1 and CD2. mdpi.comacs.orgnih.gov This internal duplication is unique among HDACs. nih.govnih.gov Both domains are structurally similar; however, the CD2 domain is considered the primary catalytic site with a broader substrate specificity, targeting proteins like α-tubulin and tau. acs.orgpreprints.org The CD1 domain, in contrast, shows a much narrower substrate specificity, preferring peptides with a C-terminal acetyllysine. acs.orgacs.org The spatial arrangement of these two domains is crucial for the enzyme's full deacetylase activity. nih.gov
At its C-terminus, HDAC6 possesses a zinc finger ubiquitin-binding domain (ZnF-UBP). mdpi.comresearchgate.net This domain allows HDAC6 to bind to both mono- and poly-ubiquitinated proteins. mdpi.compreprints.org This function is critical for its role in cellular processes like autophagy and the assembly of aggresomes, which are cellular compartments for the disposal of misfolded proteins. acs.orgopenlabnotebooks.orgresearchgate.net The ZnF-UBP domain of HDAC6 has a high affinity for ubiquitin and plays a role in linking protein degradation pathways with the cytoskeleton. embopress.org
Significance of Selective HDAC6 Inhibition in Biological Research
The unique cytoplasmic functions of HDAC6, distinct from the nuclear roles of other HDACs, make it a compelling target for selective inhibition. Pan-HDAC inhibitors, which target multiple HDAC isoforms, can have broad and sometimes toxic effects due to their impact on nuclear gene expression. acs.orgfrontiersin.org Selective HDAC6 inhibitors, on the other hand, allow researchers to probe the specific cytoplasmic functions of HDAC6 with greater precision and potentially fewer off-target effects. researchgate.netpnas.org This selectivity is crucial for understanding the roles of HDAC6 in processes such as cell motility, protein quality control, and immune responses, and for developing more targeted therapeutic strategies. researchgate.netfrontiersin.orgpnas.org
Overview of HDAC6-IN-3f as a Research Tool
This compound is a chemical compound designed as a selective inhibitor of HDAC6. As a research tool, it allows for the specific investigation of HDAC6-mediated pathways. By inhibiting the deacetylase activity of HDAC6, researchers can study the downstream effects on its various substrates, such as the increased acetylation of α-tubulin, and elucidate the role of HDAC6 in various cellular models. The development of such specific inhibitors is a critical step in validating HDAC6 as a potential therapeutic target for a range of diseases.
Based on a comprehensive search of available scientific literature and databases, there is no public information, research, or data available for a chemical compound specifically named "this compound" . This name does not correspond to a recognized inhibitor in published studies or chemical catalogs accessible via the search tools.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the molecular mechanisms of "this compound" as requested. The provided outline requires specific data on target specificity, isoform selectivity, and modulation of non-histone substrates, none of which can be found for this particular compound identifier.
To fulfill the user's request, information about a specific, documented HDAC6 inhibitor would be required. The general functions of HDAC6 and the mechanisms of other known inhibitors (such as Tubastatin A, Ricolinostat, or WT161) cannot be substituted, as the instructions strictly forbid introducing information or examples outside the explicit scope of "this compound".
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.39 |
IUPAC Name |
N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide |
InChI |
InChI=1S/C20H19N3O3/c1-14-21-18-13-16(8-10-19(24)22-26)7-9-17(18)20(25)23(14)12-11-15-5-3-2-4-6-15/h2-10,13,26H,11-12H2,1H3,(H,22,24)/b10-8+ |
InChI Key |
NVEBAMFLYZFKKW-CSKARUKUSA-N |
SMILES |
O=C(NO)/C=C/C1=CC(N=C(C)N2CCC3=CC=CC=C3)=C(C=C1)C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDAC6-IN-3f; HDAC6 IN 3f; HDAC6IN3f |
Origin of Product |
United States |
Molecular Mechanisms of Hdac6 in 3f Action
Modulation of Key Non-Histone Substrates
Peroxiredoxin Deacetylation
Histone deacetylase 6 (HDAC6) plays a crucial role in redox regulation through its interaction with peroxiredoxins (PRDXs), specifically PRDX1 and PRDX2. uniprot.orgdovepress.com These antioxidant enzymes are responsible for reducing hydrogen peroxide concentrations within cells. dovepress.com HDAC6 deacetylates PRDX1 and PRDX2, which in turn decreases their reducing activity. uniprot.orgdovepress.com High levels of acetylation have been shown to enhance the peroxidase activity of PRDX1 and PRDX2. dovepress.com Therefore, the inhibition of HDAC6's deacetylating function, such as by a compound like HDAC6-IN-3f, can restore the peroxidase activity of these proteins, particularly during periods of high oxidative stress. dovepress.com This suggests that inhibiting HDAC6 can lead to a beneficial increase in the antioxidant reactivity of peroxiredoxins. dovepress.com
Deacetylation of Other Non-Histone Proteins
HDAC6 deacetylates a wide array of non-histone proteins, influencing numerous cellular processes. uniprot.orgpnas.org Inhibition of HDAC6 by a molecule such as this compound would be expected to interfere with these deacetylation events, leading to the hyperacetylation of these substrates and subsequent downstream effects.
Ku70: HDAC6 is known to deacetylate Ku70, a protein involved in DNA repair and the regulation of apoptosis. mdpi.comfrontiersin.org The deacetylation of Ku70 by HDAC6 modulates the binding and sequestration of the pro-apoptotic protein BAX. mdpi.com Inhibition of HDAC6 leads to Ku70 acetylation, which can promote the translocation of Bax to the mitochondria, initiating apoptosis. frontiersin.orgmdpi.com
β-catenin: HDAC6 deacetylates β-catenin at lysine (B10760008) 49, a modification that inhibits its phosphorylation and subsequent degradation, thereby promoting its nuclear translocation and activation of Wnt-dependent transcription. mdpi.comnih.govnih.gov This process can be stimulated by factors like epidermal growth factor (EGF). nih.gov Inhibition of HDAC6 can block this deacetylation, leading to β-catenin destabilization and reduced signaling. nih.gov
Survivin: HDAC6 deacetylates survivin, promoting its nuclear export to the cytoplasm where it can inhibit caspases and block apoptosis. mdpi.comnih.gov Acetylation of survivin, on the other hand, promotes its nuclear localization and reduces its stability. nih.govfrontiersin.org Therefore, inhibiting HDAC6 would likely lead to increased nuclear survivin and potentially enhanced apoptosis.
Tat: The HIV-1 transactivator protein, Tat, is deacetylated by HDAC6 at lysine 28. nih.gov This deacetylation suppresses the transactivation activity of Tat on the HIV-1 promoter. nih.gov Inhibition of HDAC6 would therefore be expected to enhance Tat acetylation and its transcriptional activity. nih.gov
MRTF-A: While direct deacetylation of Myocardin-related transcription factor A (MRTF-A) by HDAC6 is not explicitly detailed in the provided results, HDAC6's role in regulating the actin cytoskeleton, a key regulator of MRTF-A activity, is well-established.
SP1: SP1 is a transcription factor that is deacetylated by HDACs, including HDAC6. uniprot.orgnih.gov This deacetylation can regulate its transcriptional activity. nih.govgenecards.org For instance, HDAC6-mediated deacetylation of SP1 can lead to increased expression of endoglin (ENG), which positively regulates angiogenesis. uniprot.org
KHDRBS1: KH domain-containing, RNA-binding, signal transduction-associated protein 1 (KHDRBS1), also known as Sam68, is deacetylated by HDAC6. uniprot.orguniprot.org This deacetylation by HDAC6, as part of a nuclear complex with BANP, inhibits the inclusion of CD44 alternate exons, thereby regulating alternative splicing. uniprot.org
Impact on Downstream Signaling Pathways and Protein-Protein Interactions
Regulation of AKT/ERK Signaling
HDAC6 has been shown to influence both the AKT and ERK signaling pathways, which are critical in cell survival, proliferation, and migration. researchgate.net Overexpression of HDAC6 can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) species, including ERK. nih.gov Inhibition of HDAC6 has been observed to increase the phosphorylation and activation of AKT (p-AKT), which is a key event in promoting cell survival. researchgate.netresearchgate.net Specifically, HDAC6 can physically interact with and deacetylate AKT, thereby regulating its kinase activity. researchgate.net Therefore, an inhibitor like this compound would be expected to modulate these pathways, likely leading to increased AKT phosphorylation and potentially affecting ERK signaling.
Influence on PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade for cell growth and survival, and it is frequently dysregulated in cancer. aacrjournals.org HDAC6 plays a role in this pathway, in part through its deacetylation of HSP90, which stabilizes AKT phosphorylation. mdpi.com Furthermore, HDAC6 is known to deacetylate and reduce the activation of AKT. spandidos-publications.com Inhibition of HDAC6 can lead to an increase in AKT activation (p-AKT), which can be a cellular survival response. researchgate.net The interplay is complex, as HDAC inhibitors have also been shown to inactivate the AKT pathway in some contexts. aacrjournals.org The combination of HDAC6 inhibitors with PI3K inhibitors has demonstrated synergistic effects in reducing cancer cell viability, suggesting a significant interplay between HDAC6 and the PI3K/AKT pathway. spandidos-publications.com
Modulation of NF-κB/AP-1 Pathways
HDAC6 is implicated in the regulation of the NF-κB and AP-1 signaling pathways, which are central to inflammatory responses. nih.gov Overexpression of HDAC6 can enhance the activation of both NF-κB and AP-1. nih.gov This is linked to an increase in the production of pro-inflammatory cytokines. nih.gov Inhibition of HDAC6 has been shown to interfere with the NF-κB signaling pathway, leading to a decrease in inflammation. nih.gov This is achieved by increasing the acetylation of NF-κB, which results in its decreased nuclear translocation. nih.gov Therefore, this compound would be expected to suppress NF-κB and AP-1 activity, thereby reducing inflammatory responses.
Effects on STAT3 Pathway
HDAC6 forms a molecular complex with Signal Transducer and Activator of Transcription 3 (STAT3) in both the cytoplasm and the nucleus. nih.govaai.org This interaction is crucial for the regulation of the STAT3/IL-10 anti-inflammatory axis in antigen-presenting cells. nih.gov Inhibition of HDAC6, either genetically or pharmacologically, leads to a decrease in STAT3 phosphorylation, without altering its acetylation status. nih.govaai.org This reduced phosphorylation diminishes the recruitment of STAT3 to the promoter region of the Il10 gene. nih.govaai.org In some cancer contexts, HDAC6 can increase STAT3 levels and activate STAT3 signaling to promote events like invasion and increased PD-L1 expression. mdpi.com Consequently, inhibition of HDAC6 can inactivate this signaling pathway. oncotarget.com
Regulation of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical signaling cascade involved in embryonic development, cell proliferation, and tissue homeostasis. Its dysregulation is frequently associated with various diseases, including cancer. Central to this pathway is the protein β-catenin, whose stability and nuclear translocation are tightly controlled. HDAC6 plays a pivotal role in this regulation, and its inhibition by this compound can significantly modulate the pathway's activity.
HDAC6 directly interacts with β-catenin and deacetylates it, a key post-translational modification that governs its fate. mdpi.comduke.edu Specifically, HDAC6 targets lysine 49 (K49) on β-catenin for deacetylation. duke.eduaacrjournals.org This deacetylation event is crucial because it prevents the subsequent phosphorylation of β-catenin at serine 45 (S45). duke.eduaacrjournals.org The phosphorylation at S45 is a priming step that leads to further phosphorylation by glycogen (B147801) synthase kinase 3β (GSK3β) at other residues (Ser33, Ser37, and Thr41), marking β-catenin for ubiquitination and proteasomal degradation. nih.gov
By deacetylating β-catenin, HDAC6 effectively shields it from this degradation cascade, leading to its stabilization and accumulation in the cytoplasm. mdpi.com This stable pool of β-catenin is then free to translocate into the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc. duke.eduaacrjournals.orgfrontiersin.org
The action of this compound, as a selective inhibitor of HDAC6, is to counteract this process. By inhibiting the deacetylase activity of HDAC6, this compound promotes the hyperacetylation of β-catenin at K49. nih.govfrontiersin.org Increased acetylation at this site facilitates phosphorylation and subsequent cytoplasmic degradation of β-catenin, thereby preventing its nuclear accumulation and suppressing the transcription of Wnt target genes. frontiersin.org This mechanism is particularly relevant in contexts such as epidermal growth factor (EGF)-induced β-catenin nuclear localization, which has been shown to be dependent on HDAC6 activity. duke.eduaacrjournals.org
| Molecular Event | Effect of HDAC6 Activity | Effect of this compound (HDAC6 Inhibition) | Key Substrate & Residue | References |
|---|---|---|---|---|
| Acetylation of β-catenin | Decreased (Deacetylation) | Increased Acetylation | β-catenin (Lysine 49) | duke.eduaacrjournals.orgnih.govfrontiersin.org |
| Phosphorylation of β-catenin | Inhibited | Promoted | β-catenin (Serine 45) | duke.eduaacrjournals.orgnih.gov |
| β-catenin Stability | Increased | Decreased (Promotes Degradation) | β-catenin | mdpi.com |
| Nuclear Translocation of β-catenin | Promoted | Inhibited | β-catenin | duke.eduaacrjournals.org |
| Wnt Target Gene Expression (e.g., c-Myc) | Activated | Suppressed | - | duke.edufrontiersin.org |
Interplay with Serum Response Factor (SRF) Axis
The Serum Response Factor (SRF) is a master transcription factor that governs the expression of genes involved in cell plasticity, differentiation, and contractility, particularly in vascular smooth muscle cells (SMCs). nih.govjacc.org The activity of SRF is critically dependent on its co-activators, most notably the Myocardin-Related Transcription Factor A (MRTF-A). The interplay between HDAC6 and the MRTF-A/SRF axis represents another significant mechanism of action for this compound.
Unlike its role in the Wnt pathway where it promotes the activity of a key protein, HDAC6 appears to suppress the MRTF-A/SRF signaling axis. Research has demonstrated that HDAC6 can physically associate with MRTF-A in the cytoplasm. nih.govjacc.org Through this interaction, HDAC6 is believed to deacetylate MRTF-A, although the precise lysine residues are still under investigation. This deacetylation by HDAC6 hinders the activation of the MRTF-A/SRF axis. researchgate.net
Inhibition of HDAC6 with a selective inhibitor like this compound reverses this suppression. Studies using the selective HDAC6 inhibitor Tubastatin A have shown that blocking HDAC6 activity leads to an increase in both the acetylation and the total protein levels of MRTF-A. nih.govjacc.org Acetylation is known to contribute to protein stabilization. nih.gov The more stable and acetylated MRTF-A is then able to translocate from the cytoplasm to the nucleus, where it binds to SRF and enhances its transcriptional activity. nih.govjacc.org This leads to the increased expression of SRF target genes, such as those encoding for contractile proteins like α-smooth muscle actin. nih.govresearchgate.net
Therefore, by inhibiting HDAC6, this compound can enhance the nuclear activity of SRF via the modulation of MRTF-A. nih.govjacc.org This mechanism highlights a distinct regulatory role for HDAC6, where its inhibition activates a specific transcriptional program, in contrast to the suppressive effect seen on the Wnt/β-catenin pathway.
| Molecular Event | Effect of HDAC6 Activity | Effect of this compound (HDAC6 Inhibition) | Key Proteins Involved | References |
|---|---|---|---|---|
| MRTF-A Acetylation | Decreased (Deacetylation) | Increased Acetylation | HDAC6, MRTF-A | nih.govjacc.orgmdpi.com |
| MRTF-A Protein Levels | Unchanged/Suppressed | Increased | MRTF-A | nih.govjacc.org |
| SRF Transcriptional Activity | Suppressed | Enhanced | SRF, MRTF-A | nih.govjacc.orgresearchgate.net |
| SRF Target Gene Expression (e.g., α-SMA) | Suppressed | Activated | - | nih.govresearchgate.net |
Role of Hdac6 in 3f in Cellular Processes
Regulation of Cytoskeletal Dynamics and Cellular Motility
HDAC6 significantly influences the dynamism of the cytoskeleton, particularly actin filaments (F-actin) and microtubules, which are crucial for cell mobility and division. encyclopedia.pubmdpi.com This regulation is mediated through the deacetylation of key cytoskeletal proteins like α-tubulin and cortactin. medsci.orgencyclopedia.pubmdpi.comuniprot.org
Microtubule Stability and Polymerization
HDAC6 is a major deacetylase responsible for removing the acetyl group from lysine (B10760008) 40 of α-tubulin (αK40). researchgate.net This deacetylation is associated with microtubule depolymerization, contributing to microtubule dynamism. encyclopedia.pubmdpi.com While α-tubulin acetylation is often considered a marker for stable microtubules, studies suggest that increasing α-tubulin acetylation alone may not be sufficient to stabilize microtubules. researchgate.netpnas.org HDAC6 shows a strong preference for deacetylating tubulin dimers over assembled microtubules, which likely contributes to the observed patterns of α-tubulin acetylation in stable microtubules. researchgate.net
Data regarding the effect of HDAC6 inhibition on microtubule acetylation and stability:
| Treatment/Condition | Effect on α-Tubulin Acetylation | Effect on Microtubule Stability | Reference |
| HDAC6 silencing (siRNA) | Increased | Not necessarily increased | pnas.orgembopress.org |
| Tubacin (B1663706) (HDAC6 inhibitor) | Increased | Not necessarily increased | pnas.org |
| Paxillin depletion | Decreased (Increased HDAC6 activity) | Decreased | rupress.org |
| LIMK1/TPPP1/HDAC6 complex formation | Increased (Inhibited HDAC6 activity) | Increased | scirp.org |
| ROCK activation | Decreased (Increased HDAC6 activity) | Decreased | scirp.org |
F-Actin Polymerization
HDAC6 also plays a role in regulating F-actin polymerization, primarily through the deacetylation of cortactin. encyclopedia.pubmdpi.comuniprot.orgembopress.org Deacetylation of cortactin by HDAC6 can lead to its binding to F-actin, thereby enhancing F-actin polymerization and contributing to cytoskeletal dynamics. encyclopedia.pubmdpi.com However, some studies suggest that HDAC6-mediated macrophage activation is independent of F-actin polymerization. plos.orgresearchgate.net
Data regarding the effect of HDAC6 inhibition on F-actin and cortactin:
| Treatment/Condition | Effect on Cortactin Acetylation | Effect on F-Actin Polymerization | Co-localization with F-actin | Reference |
| HDAC6 deacetylation of cortactin | Decreased | Improved/Enhanced | Increased binding | encyclopedia.pubmdpi.comembopress.org |
| Tubacin (HDAC6 inhibitor) | Not significantly altered (in macrophages) | No obvious change (in macrophages) | Not significantly influenced (in macrophages) | plos.orgresearchgate.net |
Cell Migration and Invasion
HDAC6 is significantly involved in regulating cell migration and invasion, processes that are heavily reliant on dynamic cytoskeletal rearrangements. mdpi.commedsci.orgnih.govresearchgate.net By modulating the acetylation of α-tubulin and cortactin, HDAC6 influences both microtubule- and actin-dependent cell movement. medsci.orgnih.gov Overexpression of HDAC6 has been linked to increased cell motility and tumor dissemination in various cancer types. mdpi.comnih.gov Conversely, inhibition or downregulation of HDAC6 can attenuate cell migration and invasion. mdpi.comnih.govamegroups.orgfrontiersin.org
Research findings on HDAC6 and cell migration/invasion:
| Cell Type / Context | HDAC6 Modulation | Effect on Migration/Invasion | Reference |
| Ovarian cancer cells | Inhibition (siRNA or TSA) | Down-regulated invasive ability | mdpi.com |
| Hepatocellular carcinoma | Inhibition | Similar results to ovarian cancer | mdpi.com |
| Breast cancer MCF-7 cells | Overexpression | Helps lead to metastasis | mdpi.com |
| Neuroblastoma cells | Downregulation or Inhibition | Decreased migration, reduced invasion ability | nih.gov |
| MDA-MB-231 breast cancer cells | Inhibition (tubacin or RNAi) | Significantly perturbed invasion | rupress.org |
| Gastric cancer cells | Inhibition | Blocks EMT and cell migration | frontiersin.org |
| HCT116 colon cancer cells | Knockdown or Inhibition (ACY1215) | Suppressed migration and invasion | amegroups.org |
| Endothelial cells | Silencing | Reduces perfusion and vessel size, decreased invaded cells | embopress.org |
Cell-Cell Interactions
HDAC6 is recognized as a key regulator of cell-cell interactions, including the formation of immunological synapses. frontiersin.orgresearchgate.netaai.org Its influence on cell-cell contact is attributed to its effects on the acetylation status of proteins like α-tubulin and cortactin, which are integral to cellular structure and interactions. aai.org
Involvement in Protein Quality Control and Degradation Pathways
HDAC6 plays a crucial role in the cellular management of misfolded proteins and is involved in both proteasome-dependent and -independent degradation pathways, including autophagy. mdpi.comfrontiersin.orgencyclopedia.pubmdpi.comuniprot.orgfrontiersin.orgmdpi.compnas.orguniprot.orgnih.gov It is particularly important when the proteasome system is overwhelmed by an accumulation of misfolded proteins. mdpi.com
Aggresome Formation and Clearance
A key function of HDAC6 in protein quality control is its mediation of aggresome formation and clearance. mdpi.commdpi.comfrontiersin.orgmdpi.compnas.orgresearchgate.netrcsb.org Aggresomes are juxtanuclear inclusion bodies where misfolded and ubiquitinated proteins are collected when the proteasome is unable to handle the load. mdpi.comuniprot.orgmdpi.comresearchgate.net HDAC6 acts as a link between polyubiquitinated misfolded proteins and the dynein motor complex, facilitating the transport of these protein aggregates along microtubules to the microtubule organizing center (MTOC) for aggresome formation. mdpi.comfrontiersin.orgmdpi.compnas.orgresearchgate.netrcsb.org The ubiquitin-binding domain (ZnF-UBP) of HDAC6 is critical for this function, binding specifically to unanchored ubiquitin C-termini found within protein aggregates. mdpi.comresearchgate.netrcsb.org Following aggresome formation, HDAC6 is also involved in their clearance through autophagy, which leads to lysosomal degradation. mdpi.comencyclopedia.pubmdpi.com Inhibition or knockdown of HDAC6 can impair aggresome formation and the clearance of misfolded protein aggregates. frontiersin.orgresearchgate.net
Key aspects of HDAC6 in aggresome formation and clearance:
| Process | Role of HDAC6 | Key Interactions | Outcome | Reference |
| Misfolded protein recognition | Binds to polyubiquitinated misfolded proteins via its ubiquitin-binding domain. | Polyubiquitinated proteins, Unanchored ubiquitin | Recruitment of misfolded proteins | mdpi.commdpi.comresearchgate.netrcsb.org |
| Transport to aggresome | Acts as a link between protein aggregates and dynein motors. | Dynein motor complex, Microtubules | Retrograde transport to MTOC | mdpi.comfrontiersin.orgmdpi.compnas.orgresearchgate.netrcsb.org |
| Aggresome formation | Facilitates the collection of misfolded proteins at the MTOC. | Vimentin network (reorganization) | Formation of a juxtanuclear aggregate structure | uniprot.orgresearchgate.net |
| Aggresome clearance | Involved in targeting aggresomes for degradation via autophagy. | Autophagosomes, Lysosomes | Degradation of protein aggregates | mdpi.comencyclopedia.pubmdpi.com |
HDAC6 is thus a critical player in the cellular response to misfolded protein stress, and its activity is essential for the efficient formation and clearance of aggresomes. frontiersin.orgresearchgate.net
Dynein Motor Transport Regulation
HDAC6 acts as a molecular linker, connecting polyubiquitinated misfolded proteins to the dynein motor complex pnas.orgembopress.orgfrontiersin.orgfrontiersin.orgnih.gov. This interaction facilitates the retrograde transport of these protein aggregates along microtubules towards the microtubule-organizing center (MTOC), where they can form aggresomes pnas.orgfrontiersin.orgnih.gov. Aggresome formation is a protective mechanism to sequester potentially toxic protein species pnas.orgfrontiersin.org. HDAC6's dynein-binding domain is crucial for this transport process frontiersin.orgnih.govresearchgate.net. Inhibition of HDAC6 can disrupt this interaction, impairing the transport of ubiquitinated proteins and leading to their accumulation pnas.org. Studies using the HDAC6 inhibitor Tubacin have shown it can inhibit the interaction of HDAC6 with dynein, resulting in the accumulation of ubiquitinated proteins pnas.org.
Ubiquitinated Protein Handling
A key function of HDAC6 is its ability to bind to ubiquitinated proteins via its C-terminal ubiquitin-binding zinc finger domain (ZnF-BUZ or ZnF-UBP) frontiersin.orgencyclopedia.pubfrontiersin.orgembopress.orgnih.gov. This domain allows HDAC6 to recognize mono- and poly-ubiquitin chains and ubiquitinated proteins frontiersin.orgnih.gov. This binding is essential for the recruitment and transport of misfolded or damaged proteins to aggresomes and their subsequent degradation pnas.orguniprot.orgfrontiersin.orgembopress.org. HDAC6 plays a crucial role in the cellular stress response to misfolded proteins by binding and aggregating ubiquitinated proteins embopress.org. It has been shown to regulate the stability of the cellular pool of ubiquitinated proteins through its ubiquitin-binding activity mdpi.com. Inhibition of HDAC6 can impair the processing and degradation of these ubiquitinated protein aggregates nih.gov.
Chaperone Function Modulation (e.g., HSP90 Client Proteins)
HDAC6 is known to deacetylate several non-histone proteins, including the molecular chaperone Heat Shock Protein 90 (HSP90) frontiersin.orgencyclopedia.pubpnas.orgmdpi.com. Acetylation of HSP90 can impair its chaperone function, affecting its ability to properly fold and stabilize its client proteins pnas.orgmdpi.commdpi.comresearchgate.netnih.gov. HDAC6-mediated deacetylation of HSP90 is important for maintaining HSP90's chaperone activity and its association with client proteins encyclopedia.pubmdpi.comnih.gov. Inhibition of HDAC6 leads to increased acetylation of HSP90, which can disrupt its interaction with co-chaperones and client proteins, potentially leading to the degradation of these client proteins by the proteasome pnas.orgmdpi.commdpi.comresearchgate.netnih.gov. This modulation of HSP90 chaperone function by HDAC6 inhibition can impact the stability and function of a wide range of client proteins, including those involved in cell growth and survival mdpi.commdpi.comnih.gov. Studies have shown that selective inhibition of HDAC6 can lead to hyperacetylation of HSP90, reducing its chaperone association with client proteins and resulting in their polyubiquitination and proteasomal degradation pnas.org.
Autophagy Regulation
HDAC6 plays a multifaceted role in the regulation of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates frontiersin.orgfrontiersin.orgembopress.orgnih.govresearchgate.net. Its involvement spans multiple stages of the autophagic pathway.
Autophagosome-Lysosome Fusion
HDAC6 is critically involved in the fusion of autophagosomes with lysosomes, a necessary step for the degradation of sequestered material frontiersin.orgfrontiersin.orgembopress.orgmdpi.comnih.govresearchgate.netnih.gov. It is not primarily required for the initiation of autophagy but rather for this later stage of autophagosome maturation embopress.orgnih.govresearchgate.netpnas.org. HDAC6 promotes this fusion by recruiting a cortactin-dependent actin-remodeling machinery, which helps assemble an F-actin network that stimulates the fusion process frontiersin.orgembopress.orgnih.govresearchgate.net. Inhibition or deficiency of HDAC6 can lead to impaired autophagosome-lysosome fusion and the accumulation of autophagosomes frontiersin.orgembopress.orgmdpi.comnih.govresearchgate.netnih.gov. This mechanism has been particularly demonstrated in the context of quality control autophagy frontiersin.orgembopress.orgnih.gov.
Ubiquitin-Selective Quality Control Autophagy
HDAC6 is a central component of ubiquitin-selective quality control (QC) autophagy, a process that specifically targets aberrant protein aggregates and damaged organelles for degradation mdpi.comembopress.orgnih.govresearchgate.netspandidos-publications.com. Through its ubiquitin-binding domain, HDAC6 recognizes and binds to ubiquitinated protein aggregates and damaged mitochondria embopress.orgnih.govresearchgate.net. It then facilitates their clearance by promoting autophagosome formation around these substrates and, crucially, by mediating the fusion of these autophagosomes with lysosomes embopress.orgnih.govresearchgate.net. This selective role of HDAC6 distinguishes QC autophagy from non-selective autophagy induced by starvation, where HDAC6 and F-actin assembly appear dispensable embopress.orgnih.govresearchgate.net. HDAC6 controls the maturation of autophagosomes, which is essential for this ubiquitin-selective degradation pathway mdpi.comembopress.orgspandidos-publications.com.
Effects on Cell Proliferation, Cell Cycle Progression, and Apoptosis
Inhibition of HDAC6 by compounds like HDAC6-IN-3f has been shown to impact cell proliferation, cell cycle progression, and apoptosis in various cell types, particularly cancer cells. Overexpression of HDAC6 is associated with uncontrolled cell growth and inhibition of cell death in cancer, making it a potential therapeutic target nih.gov. Selective inhibition of HDAC6 can exert anticancer activity by inducing apoptosis and cell cycle arrest amegroups.org.
Cell Cycle Arrest Induction
HDAC6 inhibition has been linked to the induction of cell cycle arrest. Studies using HDAC6 knockdown or inhibitors have demonstrated an accumulation of cells in specific phases of the cell cycle. For instance, knockdown of HDAC6 in melanoma cells resulted in cell cycle arrest at the G0/G1 phase, accompanied by a decrease in the cell population in the S phase researchgate.netplos.org. This suggests that HDAC6 plays a role in regulating the transition through these cell cycle checkpoints. Another study using a novel HDAC 2/6 inhibitor showed induction of cell cycle arrest in the G2/M phase in pancreatic ductal adenocarcinoma cells nih.gov. Combination treatment with a selective HDAC6 inhibitor and radiation therapy also enhanced G2/M cell cycle arrest in meningioma cells nih.govnih.gov.
Data on cell cycle distribution changes upon HDAC6 modulation can be summarized as follows:
| Cell Type | HDAC6 Modulation | Observed Cell Cycle Arrest | Reference |
| Melanoma (A375.S2) | Knockdown | G0/G1 | researchgate.netplos.org |
| Pancreatic Cancer | HDAC 2/6 Inhibitor | G2/M | nih.gov |
| Meningioma | HDAC6i + RT | G2/M | nih.govnih.gov |
Apoptosis Induction via Mitochondrial Pathway
HDAC6 inhibition has been shown to induce apoptosis, often through the mitochondrial pathway. The mitochondrial apoptotic pathway is initiated by changes in the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of factors like cytochrome c, which activate caspases nih.govnih.gov.
Studies have demonstrated that knockdown or inhibition of HDAC6 can trigger this pathway. For example, knockdown of HDAC6 in melanoma cells led to apoptosis involving the mitochondrial pathway plos.orgnih.gov. This was associated with the release of cytochrome c from the mitochondria into the cytoplasm researchgate.netplos.orgnih.gov. Reactive oxygen species (ROS) production also appears to play a role in HDAC6 knockdown-induced apoptosis via the mitochondrial pathway in these cells nih.govresearchgate.net.
Modulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Caspase activation)
A key mechanism by which HDAC6 modulation influences apoptosis is through altering the expression and activity of proteins in the Bcl-2 family and the caspase cascade. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining cell fate researchgate.netplos.orgaacrjournals.org.
Research indicates that HDAC6 inhibition or knockdown can shift this balance towards apoptosis. For instance, knockdown of HDAC6 in melanoma cells decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax researchgate.netplos.orgnih.gov. This increased Bax/Bcl-2 ratio is known to contribute to reduced mitochondrial membrane potential and the release of cytochrome c researchgate.netplos.org.
The activation of caspases is a hallmark of apoptosis. Studies have shown that HDAC6 knockdown or inhibition leads to the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 researchgate.netplos.orgnih.gov. This caspase activation is a downstream event following the release of cytochrome c from the mitochondria researchgate.netplos.org.
Specific findings on protein modulation include:
| Protein | Effect of HDAC6 Modulation | Cellular Outcome | Reference |
| Bcl-2 (anti-apoptotic) | Decreased expression | Apoptosis | researchgate.netplos.orgnih.gov |
| Bax (pro-apoptotic) | Increased expression | Apoptosis | researchgate.netplos.orgnih.gov |
| Caspase-9 | Activation | Apoptosis | researchgate.netplos.orgnih.gov |
| Caspase-3 | Activation | Apoptosis | researchgate.netplos.orgnih.gov |
| Cytochrome c | Release from mitochondria | Apoptosis | researchgate.netplos.orgnih.gov |
Immune Modulation and Inflammatory Responses
HDAC6 plays a significant role in regulating immune and inflammatory responses frontiersin.orgaai.orgnih.gov. Inhibition of HDAC6 has emerged as a strategy to modulate these processes.
Regulation of Proinflammatory Cytokine Production
HDAC6 is involved in the regulation of proinflammatory cytokine production. Overexpression of HDAC6 in macrophages has been shown to increase the expression of cytokines such as IL-6, IL-1β, and TNF-α, partly through the upregulation of NF-κB signaling pathways nih.gov. Conversely, HDAC6 inhibition has been demonstrated to interfere with the NF-κB pathway, potentially decreasing inflammation nih.gov. NF-κB is a crucial transcription factor that triggers the expression of many genes promoting inflammation nih.gov.
Suppression of HDAC6 activity has been shown to restrain the production of proinflammatory cytokines induced by stimuli like lipopolysaccharide (LPS) in macrophages plos.org. Selective HDAC6 inhibition has also been reported to inhibit proinflammatory TNF-α and IL-6 cytokines in LPS-stimulated cells bmj.com.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a key component of the innate immune system that mediates the secretion of proinflammatory cytokines IL-1β and IL-18 and can induce pyroptosis frontiersin.org. HDAC6 has been implicated in the activation and assembly of the NLRP3 inflammasome.
HDAC6 appears to play a dual role in NLRP3 inflammasome activation frontiersin.org. In the priming phase, HDAC6 can promote NF-κB activity, which enhances the transcription of NLRP3, pro-IL-1β, and pro-IL-18 frontiersin.orgspandidos-publications.com. This can occur through several mechanisms, including interaction with adapter proteins like MyD88, deacetylation of microtubules, elevation of ROS levels, and direct deacetylation of NF-κB frontiersin.org.
Furthermore, HDAC6 has been reported to facilitate the transport and assembly of the NLRP3 inflammasome components. It can act as an adapter protein promoting the transport of ubiquitinated misfolded proteins, including NLRP3, towards the microtubule-organizing center (MTOC) where inflammasome assembly can occur spandidos-publications.combiorxiv.orgresearchgate.netembopress.org. The ZnF and catalytic domains of HDAC6 are considered critical for this process biorxiv.org. Pharmacological inhibition or degradation of HDAC6 has been shown to attenuate the activation of the NLRP3 inflammasome and reduce the levels of mature caspase-1 and IL-1β frontiersin.orgspandidos-publications.comresearchgate.net. The importance of HDAC6 for NLRP3 inflammasome activation may be dependent on the specific cellular context and conditions biorxiv.org.
| Inflammatory Mediator | Effect of HDAC6 Modulation | Mechanism/Pathway Involved | Reference |
| Proinflammatory Cytokines (IL-6, IL-1β, TNF-α) | Production decreased (with inhibition) | NF-κB signaling | plos.orgnih.govbmj.com |
| NLRP3 Inflammasome | Activation attenuated (with inhibition/degradation) | NF-κB priming, protein transport/assembly | frontiersin.orgspandidos-publications.combiorxiv.orgresearchgate.netembopress.org |
| Caspase-1 | Maturation decreased (with inhibition) | NLRP3 inflammasome activation | frontiersin.orgspandidos-publications.comresearchgate.net |
Compound Name and PubChem CID
| Compound Name | PubChem CID |
| This compound | Not found in searches. Related compounds like Ricolinostat (HDAC6 inhibitor) have CID 53340666 nih.gov. Tianeptine has CID 68870 wikipedia.org. Lipoic acid has CID 6112 wikipedia.org. Panobinostat has CID 6918837 researchgate.net. |
Note: While searches provided information on the effects of HDAC6 inhibition using various compounds and techniques (like knockdown), specific research directly naming "this compound" and detailing its biological effects according to the requested outline was not extensively found. The information presented is based on the known roles of HDAC6 and the effects observed with its modulation by various inhibitors or genetic approaches, which are likely mechanisms of action for a compound designated as an HDAC6 inhibitor like this compound.## The
This compound is a chemical compound investigated for its inhibitory effects on histone deacetylase 6 (HDAC6). HDAC6, a member of the class IIb HDAC family, is predominantly localized in the cytoplasm and plays a critical role in regulating various cellular functions through the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (Hsp90), and cortactin. frontiersin.orgmdpi.comjacc.org These substrates are involved in processes such as protein degradation, cell migration, and immune responses. frontiersin.orgmdpi.complos.org Modulation of HDAC6 activity has emerged as a potential therapeutic strategy in various diseases, including cancer and inflammatory disorders. frontiersin.orgnih.govaai.orgnih.gov
Effects on Cell Proliferation, Cell Cycle Progression, and Apoptosis
Inhibition of HDAC6 by compounds such as this compound can significantly impact cellular proliferation, influence cell cycle transitions, and induce apoptosis. Elevated levels of HDAC6 are often associated with uncontrolled cell growth and resistance to cell death, contributing to tumor development and progression. nih.gov Selective inhibition of HDAC6 has demonstrated the capacity to induce apoptosis and halt the cell cycle in cancerous cells. amegroups.org
Cell Cycle Arrest Induction
Modulating HDAC6 activity has been linked to the induction of cell cycle arrest. Studies employing HDAC6 knockdown or pharmacological inhibitors have shown an accumulation of cells in specific phases of the cell cycle. For instance, the reduction of HDAC6 expression in melanoma cells resulted in cell cycle arrest at the G0/G1 phase, concurrently reducing the proportion of cells in the S phase. researchgate.netplos.org This observation suggests a regulatory role for HDAC6 at these cell cycle checkpoints. Furthermore, a novel inhibitor targeting both HDAC2 and HDAC6 was found to induce G2/M cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov Combination therapy involving a selective HDAC6 inhibitor and radiation has also been shown to enhance G2/M cell cycle arrest in meningioma cells. nih.govnih.gov
The impact of HDAC6 modulation on cell cycle distribution is summarized in the table below:
| Cell Type | HDAC6 Modulation | Observed Cell Cycle Arrest | Reference |
| Melanoma (A375.S2) | Knockdown | G0/G1 | researchgate.netplos.org |
| Pancreatic Cancer | HDAC 2/6 Inhibitor | G2/M | nih.gov |
| Meningioma | HDAC6i + Radiation Therapy | G2/M | nih.govnih.gov |
Apoptosis Induction via Mitochondrial Pathway
Inhibition of HDAC6 has been shown to trigger apoptosis, frequently through the intrinsic mitochondrial pathway. This pathway is initiated by an altered balance between pro-apoptotic and anti-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c, which activate the caspase cascade. nih.govnih.gov
Investigations have demonstrated that either knocking down or inhibiting HDAC6 can activate this apoptotic route. For example, reduced expression of HDAC6 in melanoma cells induced apoptosis mediated by the mitochondrial pathway. plos.orgnih.gov This process was accompanied by the translocation of cytochrome c from the mitochondria to the cytoplasm. researchgate.netplos.orgnih.gov Reactive oxygen species (ROS) generation also appears to contribute to HDAC6 knockdown-induced apoptosis via the mitochondrial pathway in these cells. nih.govresearchgate.net
Modulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Caspase activation)
A significant mechanism by which HDAC6 modulation affects apoptosis is through the alteration of the expression and activity of proteins belonging to the Bcl-2 family and the caspase family. The delicate balance between pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2 is crucial in determining whether a cell survives or undergoes programmed cell death. researchgate.netplos.orgaacrjournals.org
Research indicates that inhibiting or knocking down HDAC6 can shift this balance towards promoting apoptosis. For instance, knockdown of HDAC6 in melanoma cells resulted in decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. researchgate.netplos.orgnih.gov This elevated Bax/Bcl-2 ratio is known to contribute to a reduction in mitochondrial membrane potential and the release of cytochrome c. researchgate.netplos.org
The activation of caspases is a definitive event in apoptosis. Studies have shown that reduced HDAC6 levels or activity lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3. researchgate.netplos.orgnih.gov This activation of caspases is a downstream consequence of the release of cytochrome c from the mitochondria. researchgate.netplos.org
Specific findings regarding the modulation of apoptotic proteins are presented below:
| Protein | Effect of HDAC6 Modulation | Cellular Outcome | Reference |
| Bcl-2 (anti-apoptotic) | Decreased expression | Apoptosis | researchgate.netplos.orgnih.gov |
| Bax (pro-apoptotic) | Increased expression | Apoptosis | researchgate.netplos.orgnih.gov |
| Caspase-9 | Activation | Apoptosis | researchgate.netplos.orgnih.gov |
| Caspase-3 | Activation | Apoptosis | researchgate.netplos.orgnih.gov |
| Cytochrome c | Release from mitochondria | Apoptosis | researchgate.netplos.orgnih.gov |
Immune Modulation and Inflammatory Responses
HDAC6 plays a notable role in regulating immune and inflammatory responses. frontiersin.orgaai.orgnih.gov Inhibiting HDAC6 activity has emerged as a strategy to modulate these processes.
Regulation of Proinflammatory Cytokine Production
HDAC6 is involved in controlling the production of proinflammatory cytokines. Overexpression of HDAC6 in macrophages has been shown to enhance the expression of cytokines including IL-6, IL-1β, and TNF-α, partly through the upregulation of NF-κB signaling pathways. nih.gov Conversely, inhibition of HDAC6 has been demonstrated to interfere with the NF-κB pathway, potentially leading to a decrease in inflammation. nih.gov NF-κB is a key transcription factor that initiates the expression of numerous genes involved in promoting inflammation. nih.gov
Suppression of HDAC6 activity has been shown to limit the production of proinflammatory cytokines induced by stimuli such as lipopolysaccharide (LPS) in macrophages. plos.org Selective inhibition of HDAC6 has also been reported to suppress the production of proinflammatory TNF-α and IL-6 in LPS-stimulated cells. bmj.com
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a crucial component of the innate immune system responsible for mediating the secretion of proinflammatory cytokines IL-1β and IL-18, and it can also trigger pyroptosis. frontiersin.org HDAC6 has been implicated in both the assembly and activation of the NLRP3 inflammasome.
HDAC6 appears to have a complex role in the activation of the NLRP3 inflammasome. frontiersin.org During the priming phase, HDAC6 can promote NF-κB activity, thereby increasing the transcription of genes encoding NLRP3, pro-IL-1β, and pro-IL-18. frontiersin.orgspandidos-publications.com This can occur through various mechanisms, including interactions with adapter proteins like MyD88, deacetylation of microtubules, increased ROS levels, and direct deacetylation of NF-κB. frontiersin.org
Furthermore, HDAC6 has been reported to facilitate the transport and assembly of NLRP3 inflammasome components. It can function as an adapter protein that promotes the transport of ubiquitinated misfolded proteins, including NLRP3, towards the microtubule-organizing center (MTOC), where inflammasome assembly can take place. spandidos-publications.combiorxiv.orgresearchgate.netembopress.org Both the ZnF and catalytic domains of HDAC6 are considered essential for this process. biorxiv.org Pharmacological inhibition or degradation of HDAC6 has been shown to reduce the activation of the NLRP3 inflammasome and decrease the levels of mature caspase-1 and IL-1β. frontiersin.orgspandidos-publications.comresearchgate.net The extent of HDAC6's importance for NLRP3 inflammasome activation may vary depending on the specific cellular context and conditions. biorxiv.org
| Inflammatory Mediator | Effect of HDAC6 Modulation | Mechanism/Pathway Involved | Reference |
| Proinflammatory Cytokines (IL-6, IL-1β, TNF-α) | Production decreased (with inhibition) | NF-κB signaling | plos.orgnih.govbmj.com |
| NLRP3 Inflammasome | Activation attenuated (with inhibition/degradation) | NF-κB priming, protein transport/assembly | frontiersin.orgspandidos-publications.combiorxiv.orgresearchgate.netembopress.org |
| Caspase-1 | Maturation decreased (with inhibition) | NLRP3 inflammasome activation | frontiersin.orgspandidos-publications.comresearchgate.net |
Immune Cell Infiltration Modulation (e.g., Macrophages, Neutrophils)
Research indicates that HDAC6 plays a role in regulating the infiltration of immune cells, particularly macrophages, to sites of inflammation. Studies using mouse models of inflammation have shown that deficiency or inhibition of HDAC6 can attenuate the infiltration of monocyte-derived macrophages into inflamed tissues. nih.govresearchgate.net For instance, in a mouse acute peritonitis model, HDAC6 deficiency did not significantly affect neutrophil infiltration but specifically reduced the recruitment of monocyte-derived macrophages into the peritoneal cavity. nih.govresearchgate.net Similarly, in a pristane-induced inflammation model, HDAC6 deletion inhibited the peritoneal recruitment of inflammatory monocytes and neutrophils. oup.com These findings suggest that modulating HDAC6 activity could influence the inflammatory response by altering the cellular infiltrate composition.
Influence on Transcriptional and Epigenetic Regulation
While primarily known for its cytoplasmic functions, HDAC6 can also influence transcriptional and epigenetic processes, often indirectly through its effects on non-histone proteins or by affecting the localization and activity of transcriptional regulators. mdpi.comahajournals.orgresearchgate.netnih.gov
Non-Histone Protein Deacetylation Effects on Gene Expression
HDAC6's deacetylation of non-histone proteins can have downstream effects on gene expression. For example, HDAC6 deacetylates proteins involved in cytoskeleton dynamics like α-tubulin and cortactin, which are critical for cell motility and morphology. tandfonline.comacs.orgnih.govencyclopedia.pubmdpi.com Changes in cell structure and signaling pathways mediated by these proteins can indirectly impact gene expression profiles. Furthermore, HDAC6 can interact with and modulate the activity of transcription factors. Research indicates that HDAC6 interacts with STAT3 and can influence its phosphorylation and recruitment to gene promoters, such as that of the IL-10 gene, thereby affecting gene transcription. nih.gov In embryonic stem cells, HDAC6 is necessary for the regulation of certain Tip60-p400 target genes, and its catalytic activity is required for this regulation, although it does not appear to directly deacetylate histones at these promoters. elifesciences.org
DNA Demethylation Pathways (e.g., TET2)
HDAC6 has been linked to the regulation of DNA demethylation pathways, particularly through its interaction with TET2 (Ten-Eleven Translocation 2). Studies have shown that HDAC6 can deacetylate TET2, which in turn promotes TET2-dependent DNA demethylation. uniprot.orgspringernature.comuniprot.org This process has been observed in the context of cellular sensing of valine levels; valine deprivation can trigger the translocation of HDAC6 from the cytoplasm to the nucleus, where it deacetylates and activates TET2, leading to increased DNA demethylation and potential DNA damage. springernature.com Additionally, HDAC6-mediated deacetylation of IDH1 (Isocitrate Dehydrogenase 1) can influence TET2 activity. Deacetylation of IDH1 by HDAC6 inhibits its enzymatic activity, which results in decreased levels of 5-hydroxymethylcytosine (B124674) (5hmC), a product of TET2 activity, at TET2 target genes, thereby influencing gene expression patterns. embopress.org These findings highlight a complex interplay between HDAC6, non-histone protein acetylation, and DNA modifications that collectively impact gene regulation.
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Based on a thorough review of available scientific literature, there are no specific preclinical therapeutic investigation results published for the compound designated "this compound" across the outlined disease models. The information required to generate the requested article with detailed, scientifically accurate findings for this particular compound does not exist in the public domain.
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Preclinical Therapeutic Investigations of Hdac6 in 3f
Inflammatory and Autoimmune Conditions
Rheumatoid Arthritis Models
The inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for rheumatoid arthritis (RA). Preclinical studies using various selective HDAC6 inhibitors in murine models of RA have demonstrated a reduction in inflammation and joint swelling. biorxiv.orgbmj.combiorxiv.org The therapeutic effects are linked to the modulation of inflammatory responses.
Inhibition of HDAC6 has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in the context of RA. nih.gov Furthermore, HDAC6 inhibition can impact the function of various immune cells involved in the pathogenesis of RA. For instance, it has been observed to affect the distribution of monocytes and B cells. biorxiv.org In fibroblast-like synoviocytes from RA patients, which are key players in joint destruction, inhibiting HDAC6 has been shown to dampen their inflammatory and destructive activities. researchgate.net
General Anti-Inflammatory Mechanisms
The anti-inflammatory effects of HDAC6 inhibition are multifaceted and extend beyond rheumatoid arthritis. A primary mechanism involves the regulation of inflammatory cells and cytokines. nih.gov By inhibiting HDAC6, the production of several pro-inflammatory cytokines is downregulated. nih.gov
HDAC6 inhibitors also influence the function of various immune cells. For example, they have been shown to modulate the activity of T cells and macrophages. gutnliver.org In astrocytes, a type of cell in the central nervous system, HDAC6 activity is important for regulating inflammatory responses to stimuli like lipopolysaccharide (LPS). plos.org The inhibition of HDAC6 can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation in several diseases. frontiersin.org
Other Disease Models
Diabetic Kidney Disease
In the context of diabetic kidney disease (DKD), the upregulation of HDAC6 has been observed in renal tubular cells and infiltrating macrophages in both patients and mouse models. frontiersin.orgresearchgate.net The use of selective HDAC6 inhibitors, such as CAY10603, has shown therapeutic potential in preclinical models of DKD. researchgate.netjsu-mse.com
Mechanistically, the benefits of HDAC6 inhibition in DKD are linked to the suppression of the NLRP3 inflammasome in both tubular cells and macrophages. frontiersin.orgresearchgate.net This leads to an alleviation of renal dysfunction, a reduction in macrophage infiltration, and a decrease in tubular injury and tubulointerstitial fibrosis. researchgate.net Studies have also indicated that HDAC6 inhibition can alleviate proteinuria and podocyte injury, which are hallmarks of DKD. jsu-mse.com
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Expression and activity of HDAC6 are increased in renal epithelial cells in models of autosomal dominant polycystic kidney disease (ADPKD). grantome.comnih.govnih.gov This has positioned HDAC6 as a potential therapeutic target for this condition. Studies using specific HDAC6 inhibitors like tubacin (B1663706) and ACY-1215 have demonstrated a reduction in cyst growth in both in vitro and in vivo models of ADPKD. nih.govbiomolther.org
The proposed mechanisms by which HDAC6 inhibition mitigates cyst formation include the inhibition of cell proliferation of the cyst-lining epithelium and the reduction of intracellular cyclic AMP (cAMP) levels. nih.govbiomolther.org Furthermore, HDAC6 inhibition has been linked to influencing CFTR-mediated chloride currents, which are involved in cyst fluid secretion. biomolther.org
Vascular Smooth Muscle Cell Plasticity and Restenosis Models
Vascular smooth muscle cells (VSMCs) exhibit remarkable plasticity, switching from a contractile to a synthetic phenotype in response to vascular injury, which contributes to pathologies like restenosis. jci.org Epigenetic regulators, including HDACs, play a crucial role in this process. jci.orgahajournals.org Class II HDACs, which include HDAC6, have been implicated in the regulation of VSMC activation and proliferation. jci.org
Inhibition of HDAC6 has been shown to prevent the proliferation and migration of VSMCs, which are key events in the formation of neointima after vascular injury. atsjournals.org While specific data on HDAC6-IN-3f is not available, the general role of HDAC6 in VSMC biology suggests that its inhibition could be a therapeutic strategy for conditions associated with pathological vascular remodeling.
Potential in Cystic Fibrosis Pathophysiology
Cystic fibrosis (CF) is characterized by chronic airway inflammation and infection. acs.org Recent research has identified HDAC6 as a key player in the dysregulated pro-inflammatory and fibrotic phenotype observed in CF. acs.orgnih.gov HDAC6 is also implicated in the immune response to bacterial infections that are common in CF patients. acs.orgx-mol.net
In vivo studies using selective HDAC6 inhibitors in mouse models of Pseudomonas aeruginosa infection, a key pathogen in CF, have shown a reduction in the pro-inflammatory phenotype. x-mol.net This includes a significant decrease in the recruitment of leukocytes, particularly neutrophils, to the airways and a reduction in pro-inflammatory cytokines and chemokines in the lungs. x-mol.net These findings suggest that selective inhibition of HDAC6 could be a novel therapeutic approach to address multiple aspects of CF lung disease. acs.org
Duchenne Muscular Dystrophy (DMD) Models
No preclinical studies or research data were found that investigate the effects of the specific compound this compound in animal or cellular models of Duchenne Muscular Dystrophy.
Combination Therapeutic Strategies
There is no available scientific literature detailing the use of this compound in combination with other therapeutic agents.
No research was found on the synergistic effects resulting from the combination of this compound and Phosphoinositide 3-kinase (PI3K) inhibitors.
No studies were identified that explore the potential of this compound to enhance the efficacy of radiation therapy in any preclinical models.
There are no published findings on the combination of this compound with immunotherapy agents, including but not limited to Programmed cell death protein 1 (PD-1) or Programmed death-ligand 1 (PD-L1) inhibitors.
Research Methodologies and Approaches for Studying Hdac6 in 3f
Compound Design and Optimization
Computational Chemistry ApproachesComputational chemistry plays a vital role in accelerating the discovery and optimization of HDAC6 inhibitors. These methods provide valuable insights into the molecular interactions between inhibitors and the enzyme, guiding the design of new compounds with improved properties.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are computational models that correlate the 3D structural properties of molecules with their biological activity. These models can be used to predict the inhibitory potency of newly designed compounds before they are synthesized, thereby saving time and resources. For HDAC6 inhibitors, 3D-QSAR models are built using a set of known inhibitors with their corresponding biological activities to identify the key steric and electronic features that are important for inhibition.
While these methodologies are standard in the field of HDAC6 inhibitor research, the absence of specific data for "HDAC6-IN-3f" prevents a detailed discussion of their application to this particular molecule.
Absence of Publicly Available Research Data for this compound
Following a comprehensive and targeted search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or research data corresponding to the specific experimental methodologies outlined in the user's request. The investigation included searches for biochemical and cellular assays, such as enzyme inhibition, Western blotting for substrate acetylation, cell proliferation, cell cycle analysis, apoptosis, and cell migration and invasion assays specifically associated with "this compound."
This absence of specific research findings prevents the generation of a detailed and scientifically accurate article that adheres to the requested structure and content inclusions, such as data tables and detailed research findings. While general methodologies for studying Histone Deacetylase 6 (HDAC6) inhibitors are well-documented, no studies explicitly detailing the in vitro evaluation of a compound designated "this compound" could be located.
Therefore, it is not possible to provide an article on the "" with the requisite level of detail and specific data as the foundational research for this particular compound does not appear to be available in the public domain.
Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the use of the compound "this compound" in the following experimental methodologies:
Immunofluorescence and Microscopy for Subcellular Localization and Cytoskeletal Changes
Gene Expression Analysis (e.g., RT-qPCR)
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation)
Reactive Oxygen Species (ROS) Measurement
Advanced Cell Culture Models (e.g., 3D Spheroids, Organoids)
Preclinical In Vivo Studies, including specific animal model selection and characterization
While extensive research exists on the methodologies for studying the broader class of HDAC6 inhibitors, the application of these specific techniques to the compound "this compound" has not been documented in the accessible scientific domain. Therefore, an article focusing solely on "this compound" within the strict confines of the requested outline cannot be generated at this time.
Preclinical In Vivo Studies
Behavioral and Physiological Assessments
Behavioral and physiological assessments are fundamental in determining the in vivo effects of HDAC6 inhibitors. These tests are designed to evaluate changes in emotional state, cognitive function, and motor coordination in animal models, often mice.
Studies on HDAC6-deficient mice or those treated with selective HDAC6 inhibitors have revealed significant effects on emotional behavior. Common assessments include:
Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. Mice with inhibited HDAC6 activity have been observed to exhibit hyperactivity. researchgate.netplos.org
Elevated Plus Maze: This paradigm is a widely used test for anxiety. Research has shown that mice lacking HDAC6 spend more time in the open arms of the maze, suggesting a reduction in anxiety. researchgate.net
Tail Suspension and Forced Swim Tests: These are common models to screen for antidepressant-like effects. Inhibition of HDAC6 has been linked to decreased immobility time in these tests, indicating potential antidepressant properties. researchgate.netplos.org
In the context of neurodegenerative diseases like Alzheimer's, cognitive functions are a primary focus. The selective HDAC6 inhibitor ACY-738, for example, was shown to improve cognition in a mouse model of Alzheimer's disease. nih.gov Similarly, another inhibitor, Tubastatin A, improved memory in a mouse model of tau pathology. nih.gov
The following table summarizes representative findings from behavioral tests conducted on animal models with inhibited HDAC6 activity.
| Behavioral Test | Animal Model | Key Findings |
| Open Field Test | HDAC6 Knockout Mice | Hyperactivity, less anxiety-like behavior. researchgate.netplos.org |
| Elevated Plus Maze | HDAC6 Knockout Mice | Increased time in open arms, indicating less anxiety. researchgate.net |
| Tail Suspension Test | HDAC6 Knockout Mice | Decreased immobility, suggesting antidepressant effect. researchgate.net |
| Cognitive Assessments | Alzheimer's Model | Improved memory and cognition with inhibitors. nih.govnih.gov |
Histopathological and Immunohistochemical Analysis of Tissues
Histopathological and immunohistochemical analyses provide visual confirmation of the cellular and tissue-level changes induced by HDAC6 inhibition. These techniques are particularly valuable for examining the central nervous system.
Histopathological Staining: General tissue morphology and the presence of pathological hallmarks are assessed using standard staining methods. For instance, in models of peritoneal fibrosis, Masson's Trichrome and Sirius Red staining are used to visualize collagen deposition and the extent of fibrosis. Treatment with an HDAC6 inhibitor was shown to reduce these fibrotic changes. frontiersin.org
Immunohistochemistry (IHC): IHC uses antibodies to detect the presence and localization of specific proteins within tissue sections. This is a critical technique for studying the effects of HDAC6 inhibitors on various cellular markers.
Neuronal and Synaptic Markers: In studies of HDAC6 deficient mice, IHC has been used to assess neuronal and synaptic integrity by staining for markers like NeuN (a neuronal nuclear marker) and synaptophysin. nih.gov
Inflammatory Markers: In a mouse model of asthma, IHC was employed to detect the expression of alpha-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1), key markers of airway remodeling and inflammation. nih.gov Similarly, in peritoneal fibrosis models, the macrophage marker CD68 is analyzed to assess inflammatory infiltration. frontiersin.org
Disease-Specific Proteins: In Alzheimer's disease models, IHC is used to visualize the deposition of amyloid-beta plaques. researchgate.net Confocal microscopy can further reveal the co-localization of HDAC6 with these pathological protein aggregates. researchgate.net
The table below provides examples of markers assessed by immunohistochemistry in studies involving HDAC6 inhibition.
| Marker | Tissue/Disease Model | Purpose of Analysis |
| α-SMA, TGF-β1 | Mouse Model of Asthma | To assess airway remodeling and inflammation. nih.gov |
| CD68 | Peritoneal Fibrosis Model | To quantify macrophage infiltration. frontiersin.org |
| Amyloid-β | Alzheimer's Disease Mice | To measure the extent of amyloid plaque deposition. researchgate.net |
| NeuN, Synaptophysin | Mouse Brain | To evaluate neuronal and synaptic integrity. nih.gov |
Molecular Marker Analysis in Animal Tissues
Analysis of molecular markers in tissues provides quantitative data on the biochemical effects of HDAC6 inhibitors, confirming their mechanism of action and downstream consequences. Western blotting is a primary technique used for this purpose.
A key substrate of HDAC6 is α-tubulin. Therefore, a primary indicator of successful HDAC6 inhibition in vivo is an increase in the acetylation of α-tubulin.
Target Engagement: Studies consistently show that administration of selective HDAC6 inhibitors, or genetic depletion of HDAC6, leads to a significant increase in the levels of acetylated α-tubulin in various tissues, including the brain. frontiersin.orgnih.govnih.gov This serves as a direct biomarker of the inhibitor's on-target activity.
Besides α-tubulin, the acetylation status of other proteins and the expression levels of various signaling molecules are also examined.
Histone Acetylation: While HDAC6 is primarily cytoplasmic, its inhibition can sometimes be assessed alongside the acetylation of histones (e.g., Histone H3) to confirm selectivity. Selective inhibitors are expected to increase α-tubulin acetylation without significantly altering histone acetylation. frontiersin.orgnih.gov
Signaling Pathways: In a peritoneal fibrosis model, inhibition of HDAC6 was shown to suppress the TGF-β/Smad3, PI3K/AKT, and STAT3/STAT6 pathways, which are involved in M2 macrophage polarization. frontiersin.org
Disease-Related Proteins: In models of tauopathy, treatment with an HDAC6 inhibitor was found to reduce the levels of total tau protein. nih.gov
The following table details key molecular markers and the findings from their analysis in preclinical studies of HDAC6 inhibition.
| Molecular Marker | Analytical Method | Animal Model Context | Finding with HDAC6 Inhibition |
| Acetylated α-Tubulin | Western Blot | Various models | Significantly increased, confirming target engagement. frontiersin.orgnih.gov |
| Acetylated Histone H3 | Western Blot | Peritoneal Fibrosis | Increased with a selective inhibitor. frontiersin.org |
| Total Tau Protein | Western Blot | Tauopathy Mouse Model | Reduced levels. nih.gov |
| TGF-β/Smad3 Pathway | Western Blot | Peritoneal Fibrosis | Activation was suppressed. frontiersin.org |
| PI3K/AKT Pathway | Western Blot | Peritoneal Fibrosis | Activation was inhibited. frontiersin.org |
Conclusion and Future Directions
Summary of Preclinical Efficacy and Mechanistic Insights in Selective HDAC6 Inhibition
Selective inhibitors of HDAC6 have demonstrated significant promise in a variety of preclinical models. A primary mechanism of action for HDAC6 inhibitors is the hyperacetylation of its non-histone protein substrates, most notably α-tubulin. nih.govnih.gov Increased acetylation of α-tubulin affects microtubule dynamics, which can impact cellular processes like cell motility and intracellular transport. nih.gov Another key substrate is the chaperone protein Hsp90; its hyperacetylation following HDAC6 inhibition can lead to the degradation of its client proteins, many of which are oncoproteins. nih.gov
In cancer models, selective HDAC6 inhibition has been shown to decrease cell viability, inhibit DNA replication, and induce apoptosis. mdpi.com Mechanistically, beyond α-tubulin and Hsp90, HDAC6 inhibition can influence the stability and activity of other crucial proteins. For instance, it has been shown to alter the ubiquitination of the lysine (B10760008) acetyltransferase P300, leading to its stabilization and subsequent changes in the chromatin landscape and gene expression related to cell proliferation, adhesion, and apoptosis. nih.gov
Translational Potential of Selective HDAC6 Inhibition
The therapeutic potential of targeting HDAC6 selectively is significant due to its diverse roles in cellular function and disease pathogenesis. Unlike pan-HDAC inhibitors which can have broad and sometimes toxic effects, selective HDAC6 inhibitors are anticipated to have a more favorable safety profile. nih.gov This selectivity allows for more targeted therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. nih.govresearchgate.net
In oncology, the ability of HDAC6 inhibitors to modulate multiple pathways crucial for cancer progression makes them attractive therapeutic candidates. nih.gov Their potential extends to enhancing the efficacy of other anticancer agents, including radiation therapy. nih.gov In neurodegenerative diseases such as Alzheimer's, preclinical studies suggest that HDAC6 inhibitors can improve the clearance of protein aggregates like β-amyloid and reduce tau pathology. nih.govresearchgate.net Furthermore, selective HDAC6 inhibition has shown potential in modulating immune responses, which could be beneficial in treating various cancers and inflammatory disorders. nih.govnih.gov
Unanswered Questions and Research Gaps
Despite the promising preclinical data for selective HDAC6 inhibitors, several key questions and research gaps remain.
Biomarkers of Response: A significant challenge is the identification of predictive biomarkers to determine which patient populations are most likely to benefit from HDAC6 inhibitor therapy. The expression level of HDAC6 itself does not always correlate with the deacetylase activity within tumor cells. nih.gov
Mechanisms of Resistance: As with many targeted therapies, the potential for acquired resistance to HDAC6 inhibitors is a concern that has not been fully explored. researchgate.net Understanding the molecular mechanisms that could drive resistance is crucial for developing strategies to overcome it.
Long-Term Effects: The long-term consequences of sustained HDAC6 inhibition are not yet fully understood, particularly in non-cancerous tissues.
Interactive Table: Key Research Gaps in Selective HDAC6 Inhibition
| Research Area | Specific Unanswered Questions |
| Biomarker Discovery | What are reliable predictive biomarkers for patient response? Does HDAC6 activity, rather than expression, better predict efficacy? |
| Resistance Mechanisms | What are the potential pathways for innate and acquired resistance to selective HDAC6 inhibitors? |
| Long-Term Safety | What are the physiological consequences of chronic HDAC6 inhibition in various tissues and organ systems? |
| Enzymatic Function | What are the distinct roles of the two catalytic domains of HDAC6 in health and disease? |
Future Avenues for Research and Development
Future research for a compound like HDAC6-IN-3f and other selective HDAC6 inhibitors should be directed toward addressing the current research gaps and expanding their therapeutic potential.
Exploration of Novel Therapeutic Combinations
A highly promising avenue is the investigation of HDAC6 inhibitors in combination with other therapeutic agents. Synergistic effects have been suggested with various drug classes:
Immune Checkpoint Inhibitors: By modulating the tumor microenvironment and potentially increasing the expression of MHC proteins, HDAC6 inhibitors could enhance the efficacy of immunotherapies. nih.gov
Proteasome Inhibitors: In cancers like multiple myeloma, combining HDAC6 inhibitors with proteasome inhibitors has shown synergistic effects.
DNA Damaging Agents and Radiation Therapy: HDAC6 is involved in the DNA damage response, and its inhibition may sensitize cancer cells to treatments that induce DNA breaks. nih.gov
Microtubule-Targeting Agents: Given the role of HDAC6 in regulating microtubule dynamics, combining its inhibitors with agents like taxanes is a logical next step, though potential for antagonistic effects would need careful evaluation. researchgate.net
Investigation of Additional Disease Models
While much of the focus has been on cancer and neurodegenerative diseases, the biological functions of HDAC6 suggest its inhibitors could be effective in a wider range of conditions. Future studies should explore their efficacy in models of:
Autoimmune and Inflammatory Diseases: The immunomodulatory effects of HDAC6 inhibition warrant investigation in conditions like rheumatoid arthritis and lupus. nih.gov
Cardiovascular Diseases: HDAC6 has been implicated in vascular smooth muscle cell plasticity, suggesting a potential role for its inhibitors in treating conditions like restenosis. jacc.orgnih.gov
Fibrotic Diseases: The involvement of HDAC6 in pathways like TGF-β signaling suggests its inhibitors could have anti-fibrotic effects. nih.gov
Elucidation of Specific Cellular Pathways
A deeper understanding of the molecular pathways regulated by HDAC6 is essential for optimizing therapeutic strategies. Future research should focus on:
Substrate Identification: Identifying the full spectrum of HDAC6 substrates will provide a more complete picture of its cellular functions.
Crosstalk with Other Post-Translational Modifications: Investigating the interplay between acetylation regulated by HDAC6 and other modifications like phosphorylation and ubiquitination will offer deeper mechanistic insights. nih.gov
Impact on Gene Expression: While HDAC6 is primarily cytoplasmic, it can influence gene expression indirectly. Further studies are needed to clarify its role in transcriptional regulation. nih.gov For example, the regulation of the MRTF-A/SRF axis by HDAC6 is a pathway that warrants further exploration in different cellular contexts. jacc.orgnih.gov
Development of Advanced Delivery Systems for Preclinical Models
The progression of this compound from a promising chemical entity to a viable therapeutic candidate hinges on overcoming challenges related to its physicochemical properties and optimizing its delivery to target tissues in preclinical models. While specific research on advanced delivery systems for this compound is not yet extensively published, future research will likely focus on leveraging established and emerging nanomedicine technologies that have shown promise for other selective HDAC6 inhibitors. The development of such systems is crucial for improving bioavailability, enhancing therapeutic efficacy, and minimizing potential off-target effects.
Future preclinical development of this compound will likely necessitate the exploration of various nanoparticle-based platforms. These systems can be engineered to improve the solubility and stability of inhibitor compounds. For instance, encapsulating this compound within biocompatible and biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), could offer a controlled and sustained release profile, thereby maintaining effective concentrations in the target tissue over an extended period. febscongress.org
Another promising avenue is the use of stimuli-responsive nanoparticles. These carriers are designed to release their payload in response to specific triggers within the tumor microenvironment, such as acidic pH or high levels of reactive oxygen species (ROS). nih.gov For example, ROS-responsive thioketal nanoparticles have been successfully used to deliver the HDAC6 inhibitor Tubastatin A to inflamed colon tissue in preclinical models of ulcerative colitis. nih.gov A similar strategy could be adapted for this compound to achieve targeted delivery in cancer models where elevated ROS levels are a common feature.
Furthermore, active targeting strategies could be employed to enhance the accumulation of this compound at the site of disease. This involves decorating the surface of nanocarriers with ligands that bind to receptors overexpressed on cancer cells. For example, lactoferrin-decorated nanoparticles have been used to enhance the blood-brain barrier penetration of the HDAC6 inhibitor CAY10603 for potential neuroprotective applications. febscongress.org This approach could be explored for brain tumors or metastases by functionalizing a hypothetical this compound nanocarrier with similar targeting moieties.
The table below outlines potential advanced delivery systems that could be investigated for this compound in future preclinical studies, based on technologies developed for other small molecule inhibitors.
| Delivery System Type | Core Material Example | Targeting Strategy | Potential Preclinical Advantages for this compound |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Passive (EPR effect) | Improved solubility, sustained release, enhanced bioavailability |
| Lipid-Based Nanocarriers | Liposomes, Solid Lipid Nanoparticles | Passive or Active | High biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs |
| Stimuli-Responsive NPs | Thioketal Nanoparticles (TKNP) | Environment-mediated (ROS) | Targeted drug release in inflamed or tumor tissues, reduced systemic exposure |
| Ligand-Targeted NPs | Lactoferrin-conjugated PLGA | Active (Receptor-mediated) | Enhanced delivery across biological barriers (e.g., BBB), increased cellular uptake |
This table is a prospective summary of potential delivery systems for this compound based on existing nanomedicine platforms for other HDAC6 inhibitors.
Q & A
Q. What is the mechanism of action of HDAC6-IN-3f, and how can its selectivity for HDAC6 over other isoforms be experimentally validated?
- Methodological Answer : To determine this compound's mechanism, perform enzyme inhibition assays using recombinant HDAC isoforms (e.g., HDAC1, HDAC6) and measure IC50 values. Use Western blotting or immunofluorescence to assess acetylation levels of HDAC6-specific substrates (e.g., α-tubulin) in cell lines treated with the compound. For selectivity validation, employ isoform-specific activity assays and compare dose-response curves across isoforms. Structural studies (e.g., molecular docking or crystallography ) can further elucidate binding specificity .
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in cancer models?
- Methodological Answer : Use cell viability assays (e.g., MTT, CellTiter-Glo) in cancer cell lines with known HDAC6 dependency (e.g., multiple myeloma). Include positive controls (e.g., tubacin) and negative controls (vehicle-only). Assess apoptosis via Annexin V/PI staining and validate HDAC6 inhibition through qPCR or RNA-seq to monitor downstream gene expression (e.g., HSP90). Ensure replication across biological triplicates to account for variability .
Q. What statistical methods are appropriate for analyzing contradictory data in this compound dose-response studies?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. For contradictory results, use meta-analysis or Bayesian hierarchical modeling to pool data from multiple experiments. Address outliers with Grubbs’ test and validate findings through replication studies . Report confidence intervals and effect sizes to quantify uncertainty .
Advanced Research Questions
Q. How can researchers address this compound’s off-target effects in complex biological systems?
- Methodological Answer : Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. Combine with CRISPR-Cas9 HDAC6 knockout models to isolate compound-specific effects. For in vivo validation, employ transcriptomic profiling (e.g., RNA-seq) in wild-type vs. HDAC6-deficient animal models. Cross-reference findings with public databases (e.g., ChEMBL) to rule out known promiscuous binders .
Q. What experimental strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Conduct ADME assays to assess solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding. Use pro-drug modifications or nanoparticle delivery systems to enhance bioavailability. For in vivo efficacy, employ xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure with tumor regression. Monitor drug distribution via LC-MS/MS in plasma and tissues .
Q. How can conflicting results between this compound’s in vitro potency and in vivo efficacy be resolved?
- Methodological Answer : Investigate tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D spheroid or organoid models. Perform pharmacodynamic biomarker analysis (e.g., acetylated tubulin in tumor biopsies) to confirm target engagement in vivo. Use systems biology approaches (e.g., network pharmacology) to identify compensatory pathways that may reduce efficacy .
Q. What methodologies validate this compound’s synergistic effects with other anticancer agents?
- Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy in vitro. Test combinations with proteasome inhibitors (e.g., bortezomib) or immunomodulators (e.g., PD-1 inhibitors) in co-culture systems. For in vivo validation, design orthotopic or patient-derived xenograft (PDX) models with staggered dosing schedules. Apply multivariate regression to dissect interaction effects .
Data Integrity and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed Materials and Methods sections with batch numbers, cell line authentication (e.g., STR profiling), and instrument calibration logs. Use electronic lab notebooks (ELNs) for real-time data entry and version control. Publish raw data in repositories like Figshare or Zenodo .
Q. What steps mitigate batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodological Answer : Standardize synthesis protocols using quality-by-design (QbD) principles. Characterize each batch via HPLC, NMR, and LC-MS for purity (>98%). Implement accelerated stability studies (e.g., ICH guidelines) to assess degradation products. Use reference standards (e.g., USP) for cross-batch comparisons .
Advanced Methodological Challenges
Q. How can multi-omics approaches elucidate this compound’s impact on epigenetic and non-epigenetic pathways?
- Methodological Answer :
Integrate ATAC-seq (chromatin accessibility), ChIP-seq (histone acetylation), and proteomics to map epigenetic changes. Pair with metabolomics (e.g., LC-MS) to identify shifts in metabolic pathways. Use machine learning (e.g., pathway enrichment analysis) to prioritize mechanisms. Validate findings with CRISPR-based functional screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
